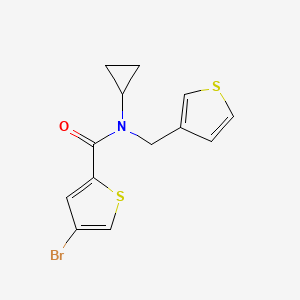
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of 4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzyme (CA) isoenzymes. These compounds exhibit excellent inhibition in the low nanomolar range, suggesting potential applications in designing inhibitors for CA-related disorders. The study highlights the synthesis and CA inhibitory effects, including those of dimethoxybromophenol derivatives with cyclopropane moieties, demonstrating significant activity against human CA isoenzymes I, II (ubiquitous cytosolic forms), and the tumor-associated IX and XII isoenzymes (Boztaş et al., 2015).
Synthesis and Bioactivity of Cyclopropanecarboxyl Derivatives
The synthesis of cyclopropanecarboxylic acid derivatives and their bioactivity represent another area of application. By using cyclopropanecarboxylic acid as a leading compound, new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were prepared, showcasing excellent herbicidal and fungicidal activities. This work highlights the potential of these compounds in agricultural applications, offering a pathway to developing new herbicides and fungicides with enhanced effectiveness (Tian et al., 2009).
Antimicrobial and Antioxidant Applications
The synthesis of lignan conjugates via cyclopropanation and their subsequent evaluation for antimicrobial and antioxidant activities uncover potential applications in the pharmaceutical and food industries. Compounds synthesized in this study exhibited significant antibacterial, antifungal, and antioxidant properties, indicating their utility in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Photostabilization of Poly(vinyl chloride)
New thiophene derivatives have been synthesized for use as photostabilizers for rigid poly(vinyl chloride) (PVC), addressing the challenge of PVC degradation under UV exposure. These materials effectively reduced the level of photodegradation, suggesting their application in enhancing the durability of PVC products against UV-induced damage, thus extending their lifespan (Balakit et al., 2015).
Synthesis and Characterization for Material Sciences
The synthesis of novel thiophene derivatives, including their spectroscopic properties and applications in material sciences, especially in the development of functional organic light-emitting diode (OLED) materials, has been explored. These compounds demonstrate promising photophysical properties, making them suitable candidates for use in OLEDs and other optoelectronic devices (Xu & Yu, 2011).
Future Directions
Thiophene-based compounds have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthetic methods for these compounds.
properties
IUPAC Name |
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS2/c14-10-5-12(18-8-10)13(16)15(11-1-2-11)6-9-3-4-17-7-9/h3-5,7-8,11H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXHTNLYAQMNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

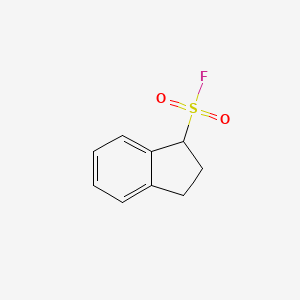
![6-[6-{[2-(diethylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2943234.png)
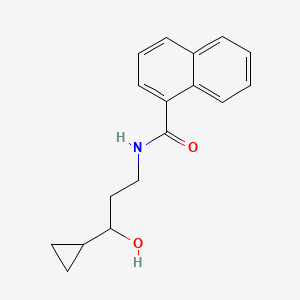
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)

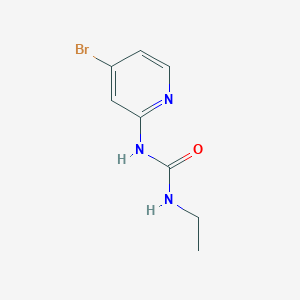

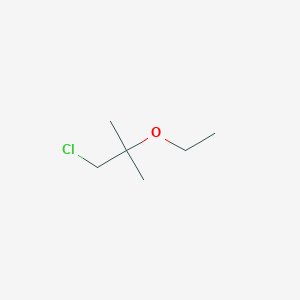
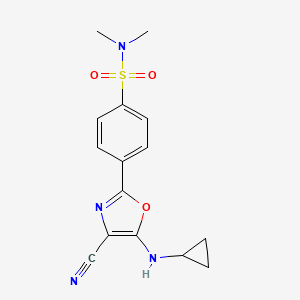
![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)
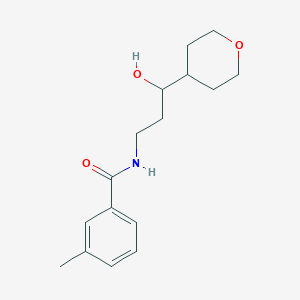
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)